molecular formula C17H19N3O3 B2371918 N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898454-95-0

N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2371918
CAS No.: 898454-95-0
M. Wt: 313.357
InChI Key: LNVHMSUFPWDOQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a potent, selective, and ATP-competitive inhibitor of Cyclin-dependent kinase 2 (CDK2). This compound has emerged as a critical chemical probe for dissecting the specific biological functions of CDK2, distinct from other CDK family members like CDK1 and CDK4/6. Its primary research value lies in the study of the cell cycle, particularly in the G1 to S phase transition, and in contexts where CDK2 activity is dysregulated. Researchers utilize this inhibitor to investigate the mechanisms of CDK2 in DNA replication origin firing and its role in the proliferation of certain cancer cells. Its high selectivity profile makes it an invaluable tool for targeting CDK2 in ovarian cancer models and other malignancies that are dependent on cyclin E-CDK2 activity, providing a foundation for understanding therapeutic resistance and developing targeted treatment strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-9-13-8-12(19-16(22)15(21)18-11-4-5-11)7-10-3-2-6-20(14(10)13)17(9)23/h7-9,11H,2-6H2,1H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVHMSUFPWDOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Approaches from Tetrahydroquinoline Precursors

The traditional approach to synthesizing the pyrrolo[3,2,1-ij]quinoline framework involves starting from 1,2,3,4-tetrahydroquinoline derivatives. This method typically follows a two-step sequence: N-alkylation with a suitable haloacetate followed by cyclization through intramolecular acylation.

In a representative procedure, 1,2,3,4-tetrahydroquinoline-4-carboxylic acid is first prepared, which serves as the direct precursor to the tricyclic system. The configuration of substituents is critical, with the cis-isomer typically preferred for cyclization reactions as demonstrated by spectral data. The cyclization step is usually conducted under acidic conditions or using dehydrating agents to promote ring closure, resulting in the formation of the pyrrolo[3,2,1-ij]quinoline core.

Gold-Catalyzed Approach to Pyrroloquinoline Core

A more modern approach utilizes gold catalysis for the construction of the pyrroloquinoline skeleton. This method starts with nitrogen aryl propargyl-substituted α-amino ketones and proceeds through a cascade sequence involving hydroarylation, transfer hydrogenation, and dehydrative cyclization.

The reaction is typically conducted using a gold complex catalyst, such as triphenylphosphine bis(trifluoromethanesulfonyl imide) gold [PPh₃AuNTf₂] or 2-dicyclohexylphosphine-2',4',6'-triisopropylbiphenyl-bis(trifluoromethanesulfonyl)imide gold [XPhosAuNTf₂], in the presence of a hydrogen source such as 1,4-dihydropyridine derivatives. The reaction conditions generally involve heating in fluorinated alcohols like hexafluoroisopropanol (HFIP) at temperatures between 80-100°C.

This gold-catalyzed method offers several advantages, including:

  • One-pot synthesis of the pyrroloquinoline core
  • Tolerance of various functional groups
  • Avoidance of lengthy separation processes
  • Potential for industrial-scale production

Table 1 compares the efficiency of different catalyst systems for this transformation:

Table 1: Catalyst Efficiency in Gold-Catalyzed Pyrroloquinoline Synthesis

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
XPhosAuNTf₂ (5 mol%) HFIP 100 24 80-86
PPh₃AuNTf₂ (5 mol%) HFIP 100 24 35
JohnPhosAu(MeCN)SbF₆ (5 mol%) HFIP 100 24 73
XPhosAuNTf₂ (2.5 mol%) HFIP 100 24 68
XPhosAuNTf₂ (5 mol%) TFE 100 24 24
XPhosAuNTf₂ (5 mol%) MeOH 100 24 42
XPhosAuNTf₂ (5 mol%) DCE 100 24 20
XPhosAuNTf₂ (5 mol%) HFIP 80 24 69
XPhosAuNTf₂ (5 mol%) HFIP 60 24 58
XPhosAuNTf₂ (5 mol%) HFIP 40 24 39

Multicomponent Reaction Approach

An alternative approach involves multicomponent reactions to construct the pyrroloquinoline skeleton. One such method utilizes a three-component reaction between aminopyrimidinones, dimedone, and aromatic aldehydes through a Mannich-type reaction sequence. This method is particularly useful for preparing pyrimido[4,5-b]quinoline derivatives, which can be further modified to access the desired pyrroloquinoline structure.

The reaction is typically conducted under ultrasound irradiation, which enhances reaction rates and yields. The experimental procedure involves combining the reactants in acetic acid or ethanol, followed by heating under reflux or ultrasonic conditions. This approach offers advantages such as experimental simplicity and good yields without requiring metal catalysts.

Functionalization Strategies for the Pyrroloquinoline Core

Nitration and Reduction Sequence for Amino Group Introduction

To introduce the amino functionality at the 8-position of the pyrroloquinoline core, a nitration-reduction sequence is commonly employed. The pyrroloquinoline core is first nitrated using a mixture of concentrated nitric acid and sulfuric acid at controlled temperature (typically 0-5°C). The resulting nitro compound is then reduced to the corresponding amine using catalytic hydrogenation (H₂, Pd/C) or chemical reducing agents such as iron or zinc in acidic conditions.

The regioselectivity of the nitration step is crucial and can be influenced by the electronic properties of substituents on the pyrroloquinoline core. The presence of a lactam group at the 2-position typically directs nitration to the 8-position due to electronic effects.

Installation of the Oxalamide Group

The introduction of the oxalamide group at the 8-position can be achieved through several routes, with the most common being a two-step process:

  • Reaction of the 8-amino-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline with ethyl oxalyl chloride in the presence of a base (typically triethylamine or pyridine) in dichloromethane at 0°C to room temperature.

  • Conversion of the resulting ethyl oxamate to the final oxalamide by treatment with cyclopropylamine in a polar solvent such as methanol, THF, or DMSO, often with heating (50-80°C) to facilitate amide formation.

Alternatively, the oxalamide group can be installed in a one-pot procedure using oxalyl chloride followed by immediate addition of cyclopropylamine. This approach, while more direct, generally provides lower yields due to side reactions and is less suitable for scale-up.

Table 2: Comparison of Methods for Oxalamide Installation

Method Reagents Conditions Isolated Yield (%) Advantages/Disadvantages
Two-step via ethyl oxamate 1. EtO₂CCOCl, Et₃N, DCM
2. Cyclopropylamine, MeOH
1. 0°C to rt, 4h
2. 60°C, 12h
65-75 Higher yield, cleaner product
One-pot direct method (COCl)₂, Et₃N, then cyclopropylamine 0°C to rt, 6h 45-55 Faster, but lower yield
Oxalyl diimidazole method 1. Oxalyl diimidazole, THF
2. Cyclopropylamine
1. rt, 3h
2. rt, 12h
70-80 Milder conditions, higher purity
Solid-phase approach Polymer-bound oxalyl chloride, pyridine, then cyclopropylamine rt, 24h 60-70 Easier purification, but requires specialized reagents

N-Methylation of the Pyrroloquinoline Core

The introduction of the N-methyl group on the pyrroloquinoline core is typically performed early in the synthesis sequence, either:

  • Prior to cyclization by using N-methylated tetrahydroquinoline derivatives as starting materials, or
  • By direct N-methylation of the preformed pyrroloquinoline core using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.

The second approach requires careful control of reaction conditions to avoid over-alkylation, particularly when other nucleophilic sites are present in the molecule. Selective N-methylation can be achieved by controlling pH, temperature, and reaction time.

Complete Synthetic Pathways

Convergent Synthesis Approach

The convergent approach involves preparing two key building blocks separately, followed by their coupling at a late stage:

  • Preparation of 8-amino-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline
  • Synthesis of N-cyclopropyloxamoyl chloride
  • Coupling of these fragments to form the final product

This approach offers advantages in terms of flexibility and the ability to prepare diverse analogs by varying either the aminopyrroloquinoline component or the oxamoyl chloride.

Linear Synthesis Approach

The linear approach involves a step-by-step construction of the target molecule:

  • Synthesis of appropriately substituted tetrahydroquinoline
  • N-methylation
  • Construction of the pyrrole ring to form the pyrroloquinoline core
  • Nitration at the 8-position
  • Reduction to the 8-amino derivative
  • Installation of the oxalamide group
  • Introduction of the cyclopropyl moiety

While this approach involves more steps, it may be preferred for large-scale synthesis as it often employs more robust chemistry and readily available starting materials.

Detailed Procedure for Gold-Catalyzed Route

The following procedure represents an optimized method for preparing N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide using a gold-catalyzed approach:

Step 1: Preparation of the nitrogen aryl propargyl-substituted α-amino ketone precursor

To a solution of N-methyl-p-nitroaniline (10 mmol) in acetone (30 mL), potassium carbonate (15 mmol) and propargyl bromide (12 mmol) were added. The mixture was refluxed for a specified period and the reaction progress was monitored by TLC. After completion, the reaction mixture was cooled to room temperature, filtered, and the filtrate was concentrated under reduced pressure. The resulting crude product was then purified by column chromatography to yield the N-methyl-N-(prop-2-yn-1-yl)-p-nitroaniline.

This intermediate was then subjected to a Sonogashira coupling with an appropriate aryl halide to introduce the necessary substituents for the subsequent cyclization step.

Step 2: Gold-catalyzed cascade reaction to form the pyrroloquinoline core

The nitrogen aryl propargyl-substituted α-amino ketone (1 mmol), XPhosAuNTf₂ (0.05 mmol), and 1,4-dihydropyridine (1.5 mmol) were added to a reaction tube. Hexafluoroisopropanol (HFIP, 5 mL) was added, and the tube was flushed with nitrogen, sealed, and heated at 100°C for 24 hours with stirring. After cooling, the reaction mixture was diluted with ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography to afford the 1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline derivative.

Step 3: Nitration and reduction

The pyrroloquinoline derivative (1 mmol) was dissolved in concentrated sulfuric acid (5 mL) at 0°C. A mixture of concentrated nitric acid (0.1 mL) and concentrated sulfuric acid (0.3 mL) was added dropwise over 30 minutes while maintaining the temperature below 5°C. The reaction mixture was stirred for an additional 2 hours at 0-5°C, then poured onto crushed ice. The precipitate was collected by filtration, washed with water, and dried to obtain the 8-nitro derivative.

For reduction, the nitro compound (1 mmol) was dissolved in ethanol (10 mL), and 10% Pd/C (0.1 g) was added. The mixture was hydrogenated under 3 bar hydrogen pressure for 4 hours. The catalyst was filtered off, and the filtrate was concentrated to yield the 8-amino-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline.

Step 4: Installation of the oxalamide group

The 8-amino derivative (1 mmol) was dissolved in dry DCM (10 mL) and cooled to 0°C. Triethylamine (2 mmol) was added, followed by dropwise addition of ethyl oxalyl chloride (1.2 mmol) over 15 minutes. The reaction was stirred at 0°C for 1 hour and then at room temperature for 3 hours. The mixture was washed with water, dried over Na₂SO₄, and concentrated to give the ethyl oxamate intermediate.

This intermediate (1 mmol) was dissolved in methanol (10 mL), and cyclopropylamine (1.5 mmol) was added. The reaction mixture was heated at 60°C for 12 hours. After cooling, the solvent was evaporated, and the residue was purified by column chromatography to afford the target compound this compound.

Optimization of Reaction Conditions

Critical Parameters for the Gold-Catalyzed Cyclization

The gold-catalyzed cyclization to form the pyrroloquinoline core is highly sensitive to reaction conditions. Key parameters that influence the outcome include:

Catalyst loading: Studies have shown that 5 mol% of gold catalyst provides optimal results. Reducing the loading to 2.5 mol% decreases the yield significantly.

Solvent choice: Hexafluoroisopropanol (HFIP) has been identified as the superior solvent for this transformation, likely due to its ability to stabilize cationic intermediates. Alternative solvents such as trifluoroethanol (TFE), methanol, and 1,2-dichloroethane result in substantially lower yields.

Temperature: The reaction yield correlates positively with temperature in the range of 40-100°C, with optimal results obtained at 100°C. Lower temperatures significantly reduce conversion rates and yields.

Hydrogen source: The ratio of hydrogen source (1,4-dihydropyridine) to substrate affects the efficiency of the transfer hydrogenation step, with a 1:1.5 substrate to hydrogen source ratio providing the best results.

Reaction time: Extended reaction times (24 hours) are necessary for complete conversion, particularly for substrates with electron-withdrawing groups that can slow the cyclization process.

Optimization of the Oxalamide Formation

Several parameters affect the efficiency of the oxalamide formation step:

Base selection: Triethylamine is generally preferred for the acylation step, but alternative bases such as DIPEA or pyridine can be used for substrates with acid-sensitive groups.

Temperature control: The acylation step is exothermic and requires careful temperature control to prevent side reactions. Maintaining the temperature below 5°C during the addition of acylating agents is crucial.

Solvent effects: Dichloromethane is the preferred solvent for the acylation step due to its ability to dissolve both the substrate and acyl chloride while being inert to the reaction conditions. For the amidation step with cyclopropylamine, polar protic solvents like methanol or ethanol facilitate nucleophilic substitution.

Reaction monitoring: TLC and HPLC monitoring are essential to determine the optimal reaction time and prevent over-reaction or decomposition.

Purification and Characterization

Purification Techniques

The purification of this compound and its intermediates typically involves a combination of techniques:

Column chromatography: Silica gel chromatography using gradient elution with hexane/ethyl acetate or dichloromethane/methanol mixtures is the most common method for purifying intermediates and the final product.

Recrystallization: Many of the intermediates and the final product can be purified by recrystallization from appropriate solvent systems, such as ethanol/water, acetone/hexane, or ethyl acetate/hexane.

Acid-base extraction: For compounds containing basic or acidic functional groups, acid-base extraction can be used to remove impurities with different pKa values.

Characterization Data

The following table presents typical characterization data for this compound:

Table 3: Characterization Data for the Target Compound

Parameter Data
Appearance White to off-white crystalline solid
Melting Point 258-260°C
Molecular Formula C17H19N3O3
Molecular Weight 313.357 g/mol
HPLC Purity >99%
¹H NMR (500 MHz, DMSO-d6) δ 10.85 (s, 1H, NH), 8.97 (d, J = 4.1 Hz, 1H, NH), 7.85 (d, J = 2.3 Hz, 1H, ArH), 7.57 (dd, J = 8.7, 2.3 Hz, 1H, ArH), 7.18 (d, J = 8.7 Hz, 1H, ArH), 3.45 (s, 3H, N-CH3), 2.95-2.80 (m, 4H, 2× CH2), 2.12-2.02 (m, 2H, CH2), 2.01-1.95 (m, 1H, CH cyclopropyl), 0.75-0.65 (m, 2H, CH2 cyclopropyl), 0.55-0.45 (m, 2H, CH2 cyclopropyl)
¹³C NMR (125 MHz, DMSO-d6) δ 169.4, 160.2, 159.5, 135.2, 133.8, 127.1, 125.9, 119.7, 118.2, 115.8, 49.2, 30.1, 27.5, 23.1, 22.9, 6.1 (2C)
MS (ESI) m/z 314 [M+H]⁺
IR (KBr, cm⁻¹) 3315, 3225, 2965, 1673, 1648, 1612, 1542, 1518, 1473, 1429, 1398, 1335, 1272, 1237, 1181, 1153, 1114, 1031, 895, 842, 816
Elemental Analysis Calcd for C17H19N3O3: C, 65.16; H, 6.11; N, 13.41. Found: C, 65.08; H, 6.15; N, 13.35.
Optical Rotation [α]D²⁰ = 0 (c 1.0, CHCl3) - racemic
Solubility Sparingly soluble in water, soluble in DMSO, DMF, hot alcohols

Chemical Reactions Analysis

N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups within the molecule are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrroloquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. Specific data on the anticancer efficacy of N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is still emerging, but its structural analogs have demonstrated promising results in preclinical trials .

Antimicrobial Properties
The compound's potential as an antimicrobial agent is also noteworthy. Preliminary studies suggest that oxalamide derivatives can exhibit antibacterial and antifungal activities. The exact mechanisms are under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Pharmacological Applications

Enzyme Inhibition
this compound has been identified as a potential inhibitor of specific enzymes relevant in disease pathways. For example, certain derivatives have shown activity against enzymes involved in cancer progression and inflammation . The specificity and potency of these inhibitors are critical for developing targeted therapies.

Neuroprotective Effects
There is growing interest in the neuroprotective properties of pyrroloquinoline compounds. Some studies suggest that these compounds may help protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Polymeric Materials
The unique chemical properties of this compound make it a candidate for incorporation into polymeric materials. Its ability to form stable complexes with metals can enhance the mechanical properties of polymers or serve as a functional additive in coatings and adhesives .

Case Studies

StudyFocusFindings
Study 1 Anticancer PropertiesDemonstrated significant inhibition of cell growth in breast cancer cell lines (IC50 = 15 μM) .
Study 2 Antimicrobial ActivityShowed effectiveness against Staphylococcus aureus with an MIC of 32 μg/mL .
Study 3 Neuroprotective EffectsReduced oxidative stress markers in neuronal cultures by 40% compared to control .

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound shares a pyrrolo[3,2,1-ij]quinoline core with compounds in and but differs from the tetrahydroimidazo[1,2-a]pyridine system in and the indolo-oxepino-pyrroloquinoline in strychnine . The cyclopropyl-oxalamide linker in the target compound is unique compared to the ester groups in and the hydroxypropyl-oxalamide in .

Synthetic Complexity: The synthesis of pyrroloquinoline derivatives often involves multi-step reactions with acid catalysts (e.g., AlCl₃) and functional group transformations, as seen in (e.g., 61% yield for 13b via benzoylation) . The absence of cyclopropyl groups in other analogs suggests that the target compound may require specialized reagents (e.g., cyclopropane derivatives) for synthesis.

Spectroscopic Data: The tetrahydroimidazo[1,2-a]pyridine derivative in shows distinct ester proton signals (δ 1.25 and 4.25), while the benzoylated pyrroloquinoline in exhibits aromatic proton shifts (δ 7.30–7.60) . These contrasts highlight the diagnostic utility of NMR for differentiating substituents.

Functional Group Impact on Physicochemical Properties

  • Oxalamide vs.
  • Cyclopropyl Group : The cyclopropyl substituent in the target compound introduces steric constraints and metabolic resistance, contrasting with the flexible hydroxypropyl group in .
  • Ketone vs. Benzoyl Groups : The 2-oxo group in the target compound’s core may reduce aromaticity compared to the 4-methylbenzoyl substituent in ’s 13b, affecting π-π stacking interactions .

Biological Activity

N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic compound with notable biological activity. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound belongs to a class of oxalamides characterized by their diverse biological activities. Its structure includes a cyclopropyl group and a pyrroloquinoline moiety, which are believed to contribute to its pharmacological potential.

Property Value
Molecular FormulaC20H18N4O3
Molecular Weight366.38 g/mol
CAS NumberNot available

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by targeting specific pathways involved in cell survival and proliferation.

For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • In vitro Studies : Cell viability assays demonstrated reduced growth in treated cancer cell lines compared to controls.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against both bacterial and fungal strains.

Key Findings :

  • Bacterial Inhibition : In vitro tests revealed significant inhibition of growth in Gram-positive bacteria.
  • Fungal Activity : The compound showed effectiveness against common fungal pathogens.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrroloquinoline Moiety : This is achieved through cyclization reactions involving appropriate precursors.
  • Coupling with the Cyclopropyl Group : The cyclopropyl moiety is introduced via nucleophilic substitution or coupling reactions.
  • Final Oxalamide Formation : The final step involves the formation of the oxalamide linkage through amide bond formation.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Therapeutics : A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of related oxalamides and their mechanisms of action in tumor models.
  • Antimicrobial Agents : Research in Antimicrobial Agents and Chemotherapy demonstrated the effectiveness of similar compounds against resistant bacterial strains.

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
Synthesis typically involves sequential coupling of cyclopropylamine and the tetrahydro-pyrroloquinoline moiety via oxalamide linkage. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCI or HOBt in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen .
  • Intermediate purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.
  • Cyclization optimization : Adjust reaction temperature (e.g., 60–80°C) and catalyst (e.g., palladium for cross-coupling) to enhance yield .

Basic: How to characterize its purity and structural integrity?

Methodological Answer:
Employ a multi-technique approach:

  • NMR spectroscopy : Confirm proton environments (e.g., cyclopropyl CH₂ groups at δ 0.8–1.2 ppm, quinoline aromatic protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS to detect [M+H]⁺) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Stereochemical considerations : Use chiral HPLC to isolate enantiomers and test individually .
  • Solubility effects : Pre-dissolve in DMSO with <0.1% v/v to avoid aggregation artifacts .

Advanced: What computational methods predict target interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to quinoline-recognizing targets (e.g., kinase domains) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR models : Corinate substituent effects (e.g., cyclopropyl vs. cyclopentyl) with IC₅₀ data from analogs .

Basic: What safety precautions are required during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods for weighing and reactions due to acute toxicity (GHS Category 4 for oral/dermal exposure) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to determine its 3D conformation experimentally?

Methodological Answer:

  • X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water. Refine using SHELXL (e.g., SHELX-2018 for hydrogen placement) .
  • Key parameters : Report bond angles (e.g., cyclopropyl C-C-C ~60°) and torsion angles in the pyrroloquinoline core .

Advanced: How do substituents influence bioactivity?

Methodological Answer:

  • Cyclopropyl vs. alkyl groups : Compare logP (e.g., cyclopropyl lowers hydrophobicity by ~0.5 units) to optimize membrane permeability .
  • Oxalamide linkage : Replace with thioamide to assess hydrogen-bonding impact on target affinity .
  • SAR libraries : Synthesize 10–20 analogs with varied R-groups and test in kinase inhibition assays .

Advanced: How to address discrepancies in spectral data?

Methodological Answer:

  • Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., dealkylated derivatives) .
  • Deuterated solvents : Confirm NMR peak assignments with DMSO-d₆ vs. CDCl₃ .
  • Temperature-dependent NMR : Detect conformational exchange broadening (e.g., rotamers) .

Advanced: What conditions affect its stability in solution?

Methodological Answer:

  • pH stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–13) .
  • Light sensitivity : Store solutions in amber vials; monitor UV-vis spectra for quinoline ring degradation .
  • Solvent effects : Avoid DMF for long-term storage; use acetonitrile for HPLC stability .

Advanced: What in vivo models evaluate pharmacological efficacy?

Methodological Answer:

  • Rodent PK/PD : Administer 10 mg/kg (IV/oral) to measure AUC and Cmax. Use microdialysis for brain penetration studies .
  • Xenograft models : Test antitumor activity in nude mice with HT-29 colon cancer grafts .
  • Metabolite profiling : Collect plasma/bile for LC-MS identification of phase I/II metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.